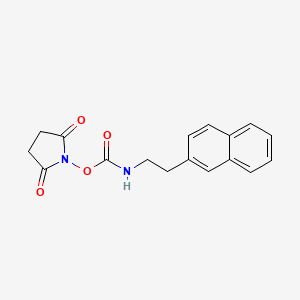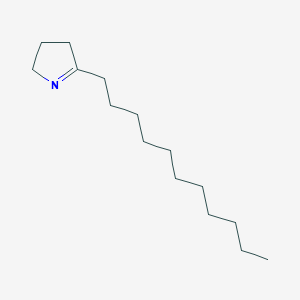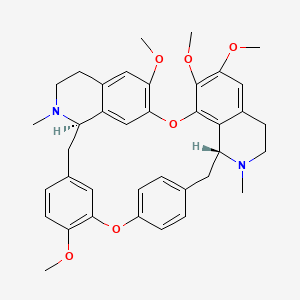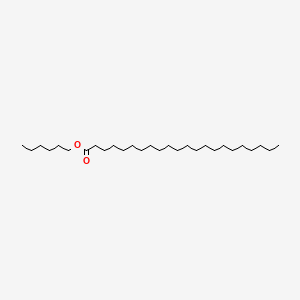
Perindopril erbumine monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perindopril erbumine monohydrate is a pharmaceutical compound used primarily as an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is metabolized in the liver to its active form, perindoprilat. This compound is widely used in the treatment of hypertension, mild to moderate congestive heart failure, and to reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .
準備方法
Synthetic Routes and Reaction Conditions
Perindopril erbumine is synthesized through a series of chemical reactions involving the condensation of specific amino acids and esters. The process typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of L-alanine with ethyl 4-oxopentanoate to form an intermediate compound.
Cyclization: This intermediate undergoes cyclization to form a bicyclic structure.
Ester Hydrolysis: The ester group is hydrolyzed to form the carboxylic acid.
Formation of Perindopril: The final step involves the reaction of the carboxylic acid with tert-butylamine to form perindopril erbumine.
Industrial Production Methods
Industrial production of perindopril erbumine involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process is carried out in controlled environments to ensure the purity and stability of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor the quality and consistency of the compound .
化学反応の分析
Types of Reactions
Perindopril erbumine undergoes several types of chemical reactions, including:
Hydrolysis: The ester group in perindopril erbumine is hydrolyzed in the liver to form the active metabolite, perindoprilat.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous environments with the presence of enzymes.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed
The primary product formed from the hydrolysis of perindopril erbumine is perindoprilat, which is the active form of the drug. Other minor products may include various metabolites formed through oxidation and reduction reactions .
科学的研究の応用
Perindopril erbumine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of ACE inhibitors and their synthesis.
Biology: Studied for its effects on the renin-angiotensin-aldosterone system (RAAS) and its role in regulating blood pressure.
Medicine: Extensively researched for its therapeutic effects in treating hypertension, heart failure, and reducing cardiovascular risks.
Industry: Used in the development of pharmaceutical formulations and as a reference standard in quality control processes
作用機序
Perindopril erbumine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, perindopril erbumine reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism also reduces the workload on the heart and improves cardiac function .
類似化合物との比較
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A non-prodrug ACE inhibitor that is directly active without the need for metabolic conversion.
Ramipril: Similar to perindopril, it is a prodrug that is converted to its active form in the liver
Uniqueness
Perindopril erbumine is unique in its high potency and long duration of action compared to other ACE inhibitors. Its prodrug nature allows for a more controlled release of the active metabolite, perindoprilat, leading to sustained therapeutic effects. Additionally, it has a favorable side effect profile and is well-tolerated by patients .
特性
CAS番号 |
690267-97-1 |
|---|---|
分子式 |
C23H45N3O6 |
分子量 |
459.6 g/mol |
IUPAC名 |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine;hydrate |
InChI |
InChI=1S/C19H32N2O5.C4H11N.H2O/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5;/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3;1H2/t12-,13-,14-,15-,16-;;/m0../s1 |
InChIキー |
AAQKIIDLRYLALW-MXLIJYGISA-N |
異性体SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.CC(C)(C)N.O |
正規SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















